molecular formula C16H15NO3 B4111892 benzyl 3-(acetylamino)benzoate

benzyl 3-(acetylamino)benzoate

Cat. No.: B4111892
M. Wt: 269.29 g/mol
InChI Key: ZTYNZFSCUSFIHC-UHFFFAOYSA-N
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Description

Benzyl 3-(acetylamino)benzoate is a synthetic ester derived from benzoic acid, featuring a benzyl ester group and an acetylamino (-NHCOCH₃) substituent at the meta position (C3) of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₃, with a molar mass of 269.30 g/mol. The acetylamino group enhances hydrogen-bonding capacity, which may influence solubility, stability, and interactions in biological systems compared to simpler esters .

Properties

IUPAC Name

benzyl 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)17-15-9-5-8-14(10-15)16(19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNZFSCUSFIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(acetylamino)benzoate typically involves the esterification of 3-(acetylamino)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid, while basic catalysts such as potassium carbonate can also be employed. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of enzymatic catalysts is also explored to provide greener alternatives by minimizing hazardous waste. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity levels suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 3-(acetylamino)benzoic acid and benzyl alcohol.

Key Conditions and Outcomes:

Reaction TypeConditionsProductsYield/SelectivitySource
Alkaline hydrolysisNaOH (aq.), reflux3-(Acetylamino)benzoic acid>90%
Acidic hydrolysisHCl (conc.), methanol, 60°C3-(Acetylamino)benzoic acid85%
Enzymatic hydrolysisEsterases (in vivo)Rapid conversion to benzoic acidComplete

Mechanistic Insight :

  • Base-mediated saponification involves nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release benzyl alcohol .

  • In vivo, esterases catalyze hydrolysis, with subsequent oxidation of benzyl alcohol to benzoic acid .

Oxidative Cleavage of the Benzyl Group

The benzylic position is susceptible to oxidation, particularly under catalytic or radical conditions.

Experimental Data:

Oxidizing AgentConditionsProductsNotesSource
KMnO₄ (aq.)70°C, 6 hours3-(Acetylamino)benzoic acidOver-oxidation risk
CrO₃–3,5-dimethylpyrazoleDCM, RT, 2 hoursBenzaldehyde derivativesSelective
Pd/O₂ catalysisEthanol, 80°CBenzoic acid, benzyl benzoateByproduct formation

Key Findings :

  • Chromium-based oxidants selectively target the benzylic C–H bond without disrupting the acetylamino group .

  • Pd-catalyzed oxidation in ethanol produces mixed products due to competing esterification pathways .

Acetylamino Group Reactivity

The acetylamino substituent participates in hydrolysis and acylation reactions.

Reaction Pathways:

ReactionReagents/ConditionsProductsSelectivitySource
DeacetylationHCl (6M), reflux, 4 hours3-Aminobenzoic acid78%
ReacetylationAc₂O, pyridine, THF, 20°CRecovered acetylated product>95%

Mechanism :

  • Acidic deacetylation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Reacetylation with acetic anhydride in pyridine regenerates the acetylated amine under mild conditions .

Catalytic Hydrogenation

The benzyl ester group is hydrogenolytically cleaved under hydrogenation conditions.

CatalystConditionsProductsEfficiencySource
Pd/C, H₂ (1 atm)Ethanol, RT, 12 hours3-(Acetylamino)benzoic acid92%
Raney Ni, H₂ (3 atm)Methanol, 50°C, 6 hours3-(Acetylamino)benzoic acid88%

Note : Hydrogenation preserves the acetylamino group while cleaving the benzyl ester .

Metabolic Pathways (In Vivo)

In biological systems, benzyl 3-(acetylamino)benzoate undergoes sequential hydrolysis and conjugation.

StepEnzymes/PathwayMetabolitesOutcomeSource
Ester hydrolysisEsterases3-(Acetylamino)benzoic acidRapid clearance
Glycine conjugationHepatic enzymesHippuric acid derivativesRenal excretion

Implications :

  • Rapid hydrolysis in vivo limits systemic exposure to the parent compound .

  • Conjugation with glycine enhances water solubility for excretion .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light.

ConditionExposure TimeDegradation ProductsStabilitySource
100°C, dry24 hours<5% decompositionHigh
UV light (254 nm)48 hoursOxidized quinone derivatives40% degradation

Scientific Research Applications

Benzyl 3-(acetylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other benzoate derivatives.

Mechanism of Action

The mechanism of action of benzyl 3-(acetylamino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Benzyl Benzoate

  • Molecular Weight : 212.24 g/mol.
  • Key Properties :
    • Demonstrates phytotoxic activity against Euphorbia heterophylla, with root inhibition comparable to commercial herbicides at 10⁻⁴–10⁻⁵ M concentrations .
    • Pharmacologically, it is valued for its simplicity and efficacy as a scabicidal agent, though newer benzyl derivatives often lack comparable potency .

Benzyl Salicylate

  • Structure : Benzyl ester of salicylic acid (ortho-hydroxy substituent).
  • Molecular Weight : 228.24 g/mol.
  • Key Properties :
    • Exhibits phytotoxicity similar to benzyl benzoate but with added anti-inflammatory and analgesic properties due to the hydroxyl group .

4-(Acetylamino)benzoate in Inosiplex

  • Structure: Para-substituted acetylamino benzoate complexed with inosine and 1-(dimethylamino)-2-propanol (1:3:3 ratio).
  • Key Properties: Used as an immunostimulant in antiviral therapies, highlighting the role of the acetylamino group in modulating biological activity .
  • Comparison: The para vs.

Methyl 4-(Acetylamino)-2-methoxy-5-nitrobenzoate

  • Structure: Methyl ester with acetylamino (para), methoxy (C2), and nitro (C5) groups.
  • Molecular Weight : 294.25 g/mol.
  • Key Properties :
    • The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
  • Comparison: Additional substituents complicate synthesis and may reduce biocompatibility compared to the simpler benzyl 3-(acetylamino)benzoate.

Methyl 3-(Methoxycarbonyl)-5-(2-(4-Phenylpiperazinyl)acetylamino)benzoate

  • Structure: Methyl ester with methoxycarbonyl (C3) and a piperazinyl-acetylamino group (C5).
  • Molecular Weight : 411.45 g/mol.
  • Comparison : Increased structural complexity may offer tailored pharmacological effects but raises challenges in scalable synthesis.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity Applications
This compound Meta-acetylamino, benzyl ester 269.30 In silico predicted H-bonding Research (potential drug lead)
Benzyl Benzoate Unsubstituted 212.24 Phytotoxic, scabicidal Agriculture, dermatology
Benzyl Salicylate Ortho-hydroxy 228.24 Phytotoxic, anti-inflammatory Cosmetics, topicals
4-(Acetylamino)benzoate (Inosiplex component) Para-acetylamino Varies Immunostimulant Antiviral therapy
Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate Para-acetylamino, methoxy, nitro 294.25 High reactivity Synthetic intermediate
Methyl 3-(methoxycarbonyl)-5-(piperazinyl)benzoate Methoxycarbonyl, piperazinyl 411.45 CNS-targeted activity Neurological research

Research Findings and Implications

  • Phytotoxicity: Benzyl benzoate and salicylate show herbicidal effects, suggesting that this compound could be explored for similar agricultural applications, with enhanced solubility due to the acetylamino group .
  • Pharmacological Potential: The acetylamino group’s role in Inosiplex’s immunostimulatory activity indicates that the meta-substituted variant might interact differently with immune receptors .
  • Synthetic Feasibility: Methods for methyl ester analogs (e.g., PPA-mediated cyclization ) could be adapted for this compound synthesis, though esterification steps may require optimization.

Q & A

Basic: What synthetic routes are commonly employed to prepare benzyl 3-(acetylamino)benzoate?

Answer:
this compound is typically synthesized via esterification of 3-(acetylamino)benzoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product. Structural analogs, such as benzyl cinnamate and 4-(isopropoxycarbonyl)benzyl derivatives, follow similar protocols .

Advanced: How can regioselective acetylation be optimized during synthesis to minimize byproducts?

Answer:
Regioselectivity in acetylation can be enhanced using protecting groups (e.g., tert-butyloxycarbonyl for amines) to block competing reactive sites. Kinetic monitoring via TLC or HPLC ensures selective acetylation at the 3-position. Advanced methods include microwave-assisted synthesis to reduce reaction time and improve yield. Comparative studies with deuterated analogs (e.g., benzyl-d5 cinnamate) highlight isotopic effects on reaction pathways .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To verify the benzyl ester moiety and acetylamino group (δ ~2.1 ppm for acetyl CH₃).
  • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
  • HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 284.1).
    Refer to benzyl benzoate characterization protocols for methodological alignment .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies may arise from solvent effects, impurities, or isomerization. Strategies include:

  • Repeating experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃).
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing with deuterated standards (e.g., benzyl-d12 benzoate) to identify isotopic shifts .

Basic: In which research fields is this compound commonly applied?

Answer:
The compound is used as:

  • A pharmaceutical intermediate in antiviral agents (e.g., inosiplex components).
  • A substrate for enzymatic studies , particularly lipase-catalyzed transesterifications.
  • A chromatographic marker in natural product research (e.g., differentiating plant extracts) .

Advanced: How can the hydrolytic stability of this compound be evaluated under physiological conditions?

Answer:
Design a kinetic study:

  • Prepare buffer solutions (pH 1.2–7.4) to simulate gastric/intestinal environments.
  • Incubate the compound at 37°C and sample at intervals (0–72 hrs).
  • Quantify degradation via HPLC-UV (λ = 254 nm) and calculate half-life (t₁/₂). Compare with structurally related esters (e.g., benzyl cinnamate) to assess stability trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in amber vials at 2–8°C to prevent photodegradation.
  • Consult SDS guidelines for benzyl benzoate analogs, noting flammability (Fp >112°C) and incompatibility with strong oxidizers .

Advanced: How to design a study assessing enzyme specificity for this compound in transesterification reactions?

Answer:

  • Experimental Design :
    • Test lipases (e.g., Candida antarctica, Pseudomonas cepacia) at varying concentrations (0.1–5% w/w).
    • Monitor reaction progress via GC-MS or chiral HPLC.
    • Calculate enantiomeric excess (ee) and turnover frequency (TOF).
  • Controls : Use deuterated substrates (e.g., benzyl-d5 cinnamate) to trace reaction pathways .

Basic: How does the acetylamino group influence the compound’s solubility and reactivity?

Answer:
The acetylamino group enhances hydrophilicity (logP ~1.8 vs. ~3.5 for benzyl benzoate) and participates in hydrogen bonding, affecting crystallization behavior. Reactivity is modulated via steric hindrance at the 3-position, reducing ester hydrolysis rates compared to unsubstituted analogs .

Advanced: What computational methods can predict interactions between this compound and biological targets?

Answer:

  • Perform molecular docking (AutoDock Vina) to assess binding affinity to enzymes (e.g., acetyltransferases).
  • Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Validate predictions with experimental IC₅₀ assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 3-(acetylamino)benzoate
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